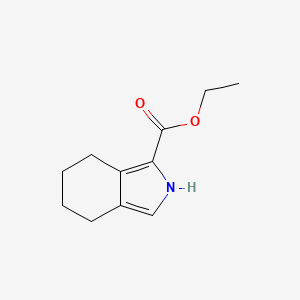

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of isoindole chemistry, which has attracted scientific attention for over a century. Isoindole, known since the late 19th century, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle. The fully reduced member of the isoindole family, termed isoindoline, represents the foundational structure from which tetrahydroisoindole derivatives like this compound are derived. The systematic investigation of these reduced isoindole systems gained momentum in the mid-20th century as researchers recognized their potential as building blocks for complex natural product synthesis and pharmaceutical applications.

The specific compound this compound was first catalogued in chemical databases in 2006, with subsequent structural modifications and characterizations occurring through 2025. This timeline reflects the relatively recent but rapidly expanding interest in this particular derivative, driven by advances in synthetic methodologies and recognition of its utility in accessing diverse chemical architectures. The compound's development was facilitated by improvements in palladium-catalyzed reduction techniques, which enabled efficient preparation of substituted tetrahydroisoindoles from their corresponding isoindoline precursors. These synthetic advances made the compound more accessible for research purposes, contributing to its growing presence in contemporary chemical literature.

The historical significance of this compound is further enhanced by its relationship to naturally occurring isoindole-containing molecules. Many natural products featuring isoindole frameworks exhibit extraordinary bioactivity, including the indolocarbazole alkaloids such as staurosporine and rebeccamycin, which have drawn considerable attention from both chemists and biologists. The development of synthetic routes to tetrahydroisoindole derivatives like this compound has provided researchers with tools to explore structure-activity relationships and develop new therapeutic candidates based on these naturally occurring scaffolds.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound represents a reduced form of the isoindole heterocycle, where the aromatic benzene ring has been converted to a saturated cyclohexane ring while maintaining the pyrrole nitrogen functionality. This structural modification significantly alters the electronic properties and reactivity compared to fully aromatic isoindole systems, creating new opportunities for chemical transformations and synthetic applications.

The significance of this compound in heterocyclic chemistry is exemplified by its role as a key intermediate in synthetic methodologies. Research has demonstrated that substituted tetrahydroisoindoles can be efficiently prepared through palladium-catalyzed formate reduction of isoindoline precursors. This synthetic approach represents a significant advancement in the field, as it provides access to previously challenging molecular frameworks under mild reaction conditions. The ethyl carboxylate functionality in this compound further enhances its synthetic utility by providing a handle for additional chemical modifications and serving as a protecting group for the carboxylic acid functionality.

The compound's significance extends to its application in the synthesis of complex polycyclic systems. Recent developments have shown that tetrahydroisoindole derivatives can serve as building blocks for constructing intricate molecular architectures through various cyclization and coupling reactions. The presence of both the nitrogen heterocycle and the carboxylate ester provides multiple sites for functionalization, enabling the creation of diverse chemical libraries for biological screening and materials science applications. This versatility has made this compound a valuable compound for researchers exploring new synthetic methodologies and developing novel chemical entities.

Position within Pyrrole-Based Heterocyclic Systems

Within the context of pyrrole-based heterocyclic systems, this compound occupies a distinctive position that bridges several important chemical families. Pyrrole itself represents one of the fundamental heterocyclic building blocks in organic chemistry, characterized by a five-membered ring containing one nitrogen atom and exhibiting aromatic character. The pyrrole ring system is present in numerous biologically significant molecules, including the amino acids proline and hydroxyproline, as well as in colored natural products such as chlorophyll, heme, and bile pigments.

The isoindole framework, from which this compound is derived, represents a more complex pyrrole-based system where the pyrrole ring is fused to a benzene ring. This fusion creates a bicyclic system that exhibits different electronic properties compared to simple pyrrole derivatives. Unlike indole, isoindoles exhibit noticeable alternation in carbon-carbon bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene system. This structural characteristic influences the reactivity and stability of isoindole derivatives, making them useful for specific synthetic applications while requiring careful handling due to their potential instability.

The tetrahydro modification in this compound represents a significant departure from the aromatic character typical of pyrrole-based systems. The reduction of the benzene ring to a cyclohexane ring eliminates the extended conjugation present in fully aromatic isoindoles while preserving the pyrrole nitrogen functionality. This modification creates a system that combines the nucleophilic properties of the pyrrole nitrogen with the conformational flexibility of a saturated six-membered ring. The resulting compound exhibits unique reactivity patterns that distinguish it from both fully aromatic isoindoles and simple pyrrole derivatives, positioning it as a valuable intermediate for accessing diverse chemical structures.

| Property | Pyrrole | Isoindole | Tetrahydroisoindole |

|---|---|---|---|

| Ring System | 5-membered | Bicyclic (5+6) | Bicyclic (5+6, saturated) |

| Aromaticity | Aromatic | Partially aromatic | Non-aromatic benzene ring |

| Stability | Stable | Unstable | More stable |

| Nucleophilicity | High | Moderate | High |

Research Importance and Fundamental Characteristics

The research importance of this compound stems from its fundamental characteristics that make it a versatile platform for chemical investigations and synthetic applications. The compound exhibits a melting point of 79 degrees Celsius and typically exists as a crystalline powder with high purity levels exceeding 95 percent when obtained from commercial sources. These physical properties facilitate handling and storage, making the compound practical for routine laboratory use and large-scale synthetic applications.

From a structural perspective, the compound's fundamental characteristics are defined by its International Union of Pure and Applied Chemistry name: ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate. The systematic nomenclature reflects the key structural elements: the tetrahydro prefix indicates the saturation of the benzene ring, the isoindole core identifies the heterocyclic framework, and the carboxylate ester specifies the functional group attached to the heterocycle. This structural combination creates a molecule with multiple reactive sites, including the pyrrole nitrogen, the saturated cyclohexane ring, and the ester carbonyl group.

The compound's research importance is particularly evident in pharmaceutical development, where it serves as a key intermediate in the synthesis of various therapeutic candidates. The isoindole framework has been associated with numerous biological activities, and the tetrahydro modification provides opportunities to fine-tune pharmacological properties while maintaining core bioactivity. Additionally, the compound has found applications in neuroscience research, where it is investigated for potential neuroprotective effects, contributing to studies aimed at treating neurodegenerative diseases. The combination of structural complexity and synthetic accessibility makes this compound an attractive target for medicinal chemists exploring new therapeutic modalities.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| Chemical Abstracts Service Number | 65880-17-3 |

| Melting Point | 79°C |

| Physical Form | Crystalline Powder |

| Purity | ≥95.0% |

| International Chemical Identifier Key | NIMDFIORBNYIGB-UHFFFAOYSA-N |

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMDFIORBNYIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434484 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65880-17-3 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Reactions

One common approach involves the intramolecular cyclization of amino esters or related intermediates. This method exploits the nucleophilicity of the nitrogen atom and the electrophilicity of the ester carbonyl to form the isoindole ring system.

- Starting materials such as amino acid derivatives or substituted anilines are converted into intermediates bearing ester groups.

- Under basic or acidic conditions, intramolecular nucleophilic attack leads to ring closure, forming the tetrahydroisoindole core.

- The ethyl ester group is introduced either before or during the cyclization step.

This approach is favored for its straightforwardness and relatively mild reaction conditions, allowing for good yields and functional group tolerance.

Solid-Phase Synthesis via Sulfone Linker Strategy

A notable method described in the literature involves a traceless solid-phase synthesis using sulfone linkers:

- Polymer-bound 3-(phenylsulfonyl)-3-sulfolene is thermally treated to generate polymer-bound 2-(phenylsulfonyl)-1,3-butadiene in situ.

- This intermediate undergoes Diels–Alder cycloaddition with various dienophiles to form vinyl sulfone resins.

- Reaction with ethyl isocyanoacetate or (p-tolysulfonyl)methyl isocyanide cleaves the linker, releasing functionalized 4,5,6,7-tetrahydroisoindole derivatives, including the ethyl carboxylate ester.

This method allows for the rapid synthesis of diverse tetrahydroisoindole derivatives with moderate overall yields (32–41%) and is particularly useful for combinatorial chemistry applications.

Ring-Transformation Reactions of Pyran-2-ones

Another innovative approach involves ring-transformation reactions starting from 6-aryl-3-carbomethoxy-4-methylthio-2H-pyran-2-ones:

- Carbanions generated from cyclic ketones such as tetrahydrothiopyran-4-one react with the pyran-2-one derivatives.

- This reaction leads to ring transformations that yield tetrahydroisoindole frameworks.

- Subsequent functional group manipulations introduce the ethyl carboxylate moiety.

This method is valuable for accessing highly functionalized tetrahydroisoindole derivatives and allows for structural diversity.

Barton's Zard Reaction

Barton's Zard reaction is employed for the synthesis of key intermediates such as ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate:

- Starting from 1-nitro-1-cyclohexene, the reaction sequence involves treatment with sodium hydroxide in ethylene glycol under reflux.

- This step induces hydrolysis and decarboxylation to form the tetrahydroisoindole core.

- Further functionalization, such as Vilsmeier formylation, can be performed on the ester intermediate.

This method is efficient and provides high yields (up to 90%) of the tetrahydroisoindole intermediate, which can be further elaborated.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Starting Materials | Reaction Type | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of amino esters | Amino acid derivatives, substituted anilines | Intramolecular cyclization | Moderate to High | Mild conditions, functional group tolerance | May require protection/deprotection steps |

| Solid-phase sulfone linker synthesis | Polymer-bound sulfone derivatives, ethyl isocyanoacetate | Diels–Alder cycloaddition, linker cleavage | 32–41 | Facilitates combinatorial synthesis | Moderate yields, requires solid-phase setup |

| Ring-transformation of pyran-2-ones | 6-Aryl-3-carbomethoxy-4-methylthio-2H-pyran-2-one, cyclic ketones | Ring transformation | Moderate | Access to diverse functionalized products | Complex starting materials |

| Barton's Zard reaction | 1-Nitro-1-cyclohexene | Hydrolysis, decarboxylation | Up to 90 | High yield, straightforward | Multi-step synthesis |

Research Findings and Notes

- The solid-phase synthesis method offers a versatile platform for generating libraries of tetrahydroisoindole derivatives, which is valuable for drug discovery programs.

- Barton's Zard reaction remains a cornerstone for preparing the tetrahydroisoindole core efficiently, serving as a precursor for further functionalization.

- Cyclization methods are widely used due to their simplicity and adaptability to various substituents.

- Ring-transformation reactions provide access to highly functionalized derivatives but may require more complex starting materials and conditions.

- The ethyl ester group is typically introduced early in the synthesis to facilitate downstream modifications and maintain compound stability.

- Handling of this compound requires care due to its air- and heat-sensitivity; storage under inert atmosphere is recommended.

Chemical Reactions Analysis

Palladium-Catalyzed Hydrogenation/Dehydrogenation

The compound’s isoindole framework undergoes selective hydrogenation and dehydrogenation under palladium catalysis :

Key Mechanistic Notes :

-

Hydrogenation proceeds via a six-membered transition state , stabilizing intermediates through π-orbital interactions .

-

Dehydrogenation involves oxidative aromatization , facilitated by air or NBS (N-bromosuccinimide) .

Oxidation to Diones

Controlled oxidation converts the tetrahydroisoindole core into 1,3-dione derivatives:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| NBS + air | CH₂Cl₂, RT, 12h | 4,5,6,7-Tetrahydroisoindole-1,3-dione | Neuroprotective agent synthesis |

| DDQ | Ethanol, IR irradiation, 90°C | Oxidized pyridone analogs | Heterocyclic drug development |

Example Reaction :

Ester Functionalization

The ethoxycarbonyl group participates in nucleophilic substitutions and condensations:

Hydrolysis

-

Acidic : HCl/H₂O yields 4,5,6,7-tetrahydroisoindole-1-carboxylic acid .

-

Basic : NaOH/EtOH produces carboxylate salts, useful for further derivatization .

Transesterification

Condensation with Hydrazines

Cyclization Reactions

The compound serves as a scaffold for synthesizing polycyclic systems:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| IR-assisted cyclization | H₂SO₄, EtOH, IR (80°C) | Fused pyridone derivatives | 65-80% |

| Thermal rearrangement | Toluene, 110°C, 24h | Isoindole-fused quinazolines | 50-70% |

Mechanism : Cyclization proceeds via acid-catalyzed keto-enol tautomerism , followed by intramolecular nucleophilic attack .

Stability and Handling

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Key Insights :

- Indazole derivatives (e.g., Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) exhibit antitumor activity due to their nitrogen-rich heterocyclic core, which enhances DNA interaction .

- Pyrrole derivatives (e.g., Ethyl 4-methyl-2H-pyrrole-3-carboxylate) display neuroprotective effects, likely due to their planar structure and electron-rich environment .

- Methyl-substituted isoindoles (e.g., Ethyl 3-methyl-4,5,6,7-tetrahydroisoindole-1-carboxylate) show enhanced bioactivity, attributed to increased steric bulk and lipophilicity .

2.2. Substituent Effects on Bioactivity

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Ethyl, dimethyl groups | Improved solubility and receptor binding |

| Ethyl 1-benzylindole-3-carboxylate | Benzyl group | Enhanced lipophilicity and neuroprotection |

| Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | Difluoro substitution | Increased metabolic stability |

Key Insights :

- Ethyl and dimethyl groups in indazole derivatives improve pharmacokinetic profiles by modulating solubility and membrane permeability .

- Benzyl substituents enhance lipophilicity, facilitating blood-brain barrier penetration for neuroprotective applications .

- Fluorine atoms in difluoro derivatives increase metabolic stability and bioavailability via reduced oxidative degradation .

2.3. Functional Group Comparison

| Compound Name | Functional Group | Key Applications |

|---|---|---|

| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | Carboxylic acid | Chelation and metal-binding properties |

| Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate | Indole core | Precursor for serotonin analogs |

| Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | Nitrobutyl chain | Anticancer drug development |

Key Insights :

- Carboxylic acid derivatives are valuable in coordination chemistry and metallodrug synthesis .

- Indole esters (e.g., Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate) serve as precursors for neurotransmitters and bioactive alkaloids .

- Nitroalkyl chains introduce redox-active moieties, enabling prodrug strategies in oncology .

Stability and Reactivity

Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate is sensitive to air and heat, requiring storage under inert conditions . In contrast, fluorinated derivatives (e.g., Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) exhibit superior stability due to fluorine’s electron-withdrawing effects . Methyl-substituted analogs (e.g., Ethyl 3-methyl-4,5,6,7-tetrahydroisoindole-1-carboxylate) show enhanced thermal stability compared to the parent compound .

Biological Activity

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate (ETHIC) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique tetrahydroisoindole structure contributes to its diverse biological activities, making it a valuable intermediate in drug development and other applications.

- Molecular Formula : CHNO

- Molecular Weight : 195.26 g/mol

- CAS Number : 97336-41-9

- Boiling Point : Not specified

- Purity : Typically >95% in commercial samples

1. Pharmaceutical Development

ETHIC is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of:

- Analgesics : Compounds designed to relieve pain.

- Anti-inflammatory Drugs : Agents that reduce inflammation and are used in treating conditions such as arthritis.

The structural framework of ETHIC allows for modifications that can enhance pharmacological properties, leading to the development of more effective medications .

2. Neuroprotective Effects

Recent studies have indicated that ETHIC may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neuroscience .

3. Antimalarial Activity

Research has demonstrated that derivatives of ETHIC exhibit promising antimalarial activity. For instance, tambjamines synthesized from ETHIC showed effective results against Plasmodium falciparum, with certain compounds providing significant protection in murine models at doses ranging from 25 to 100 mg/kg . This highlights the potential of ETHIC derivatives in combating malaria and other infectious diseases.

4. Organic Synthesis Applications

In organic chemistry, ETHIC is utilized for constructing complex molecular architectures. Its reactivity allows researchers to explore new chemical reactions and pathways, leading to innovative compounds with diverse biological activities .

5. Agricultural Chemistry

ETHIC is also being investigated for its potential applications in agrochemicals, particularly as a building block for developing safer and more effective pesticides or herbicides. This aspect underscores the compound's versatility beyond medicinal chemistry .

Case Study 1: Neuroprotective Potential

A study evaluating the neuroprotective effects of ETHIC derivatives involved administering various compounds to neuronal cell cultures exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting their potential use in developing neuroprotective agents .

Case Study 2: Antimalarial Efficacy

In a controlled study, several ETHIC-derived compounds were tested against multidrug-resistant strains of Plasmodium yoelii. The most effective compound provided complete protection at a dosage of 50 mg/kg over four days, demonstrating the compound's potential as a lead for new antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate, and how can yield be maximized?

- Methodological Answer : The compound is synthesized via the Barton-Zard condensation using ethyl isocyanoacetate and 1-nitrocyclohexene in the presence of a base like DBU. Key factors for maximizing yield (up to 90%) include precise stoichiometric ratios (e.g., 1:1.2 molar ratio of nitroarene to ethyl isocyanoacetate), inert reaction conditions (dry nitrogen), and purification via recrystallization in ethanol or methanol .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use X-ray crystallography (SHELX programs for refinement ) combined with NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For crystallographic analysis, resolve hydrogen bonding patterns and torsional angles to confirm the fused cyclohexenyl-pyrrole system. Cross-validate with computational geometry optimization (DFT) .

Q. What are common functionalization strategies for this ester in medicinal chemistry?

- Methodological Answer : The ester group undergoes hydrolysis (acidic/basic conditions) to generate carboxylic acid derivatives. For example, basic hydrolysis (NaOH/EtOH, 85% yield) produces water-soluble intermediates for conjugation with biologics (e.g., glycoconjugates for tuberculosis antigen studies ). For ureido derivatives, react with isocyanates under reflux (toluene, 3 h, 112°C) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for Barton-Zard syntheses?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates. Compare computed activation energies with experimental kinetic data (e.g., reaction rates under varying temperatures or bases). Use software like Gaussian or ORCA to simulate electron density maps and orbital interactions .

Q. What strategies address discrepancies in crystallographic data for derivatives of this compound?

- Methodological Answer : For twinned crystals or low-resolution data, employ SHELXL’s twin refinement tools . Validate against spectroscopic data (e.g., IR for functional groups) and Hirshfeld surface analysis to assess packing effects. Use multi-conformational models for flexible substituents .

Q. How can regioselectivity challenges in derivatization be mitigated?

- Methodological Answer : Use directing groups (e.g., chloroethyl in ureido synthesis ) or microwave-assisted synthesis to enhance selectivity. Monitor reaction progress via LC-MS to identify intermediates. Optimize solvent polarity (e.g., DMF for polar transition states) and catalyst loading (e.g., Pd for cross-coupling) .

Q. What methodologies enable efficient scale-up of synthesis without compromising purity?

- Methodological Answer : Implement continuous flow chemistry to maintain reaction control at larger scales. Use in-line purification (e.g., scavenger resins for byproduct removal) and optimize solvent recovery (e.g., toluene distillation). Validate purity via HPLC (>98% by area normalization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.